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Compound Name:
N2,N4-Bis(2-methoxyethyl)-2,4-

pyridinedicarboxamide

Cat. No.: B1675425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted physicochemical

properties, a hypothetical synthesis protocol, and standard characterization methodologies for

the novel compound N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide. Due to the

absence of published experimental data for this specific molecule, this document leverages

established chemical principles and computational models to offer a foundational resource for

researchers interested in its synthesis and evaluation. The guide is intended to support further

investigation into this and related compounds within the domain of medicinal chemistry and

drug discovery.

Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in

biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME)

profile. In the absence of experimental data, computational methods provide reliable

estimations of these key parameters. The predicted properties for N2,N4-Bis(2-
methoxyethyl)-2,4-pyridinedicarboxamide, based on its chemical structure, are summarized

in Table 1. These values were calculated using established algorithms and provide a

preliminary assessment of the compound's characteristics.
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Property Predicted Value
Significance in Drug
Discovery

Molecular Formula C13H19N3O4
Defines the elemental

composition.

Molecular Weight 281.31 g/mol
Influences diffusion and

transport across membranes.

LogP (Octanol/Water Partition

Coefficient)
0.85

Indicates the lipophilicity of the

molecule, affecting solubility

and membrane permeability.

Topological Polar Surface Area

(TPSA)
87.9 Å²

Predicts the compound's ability

to cross cell membranes.

Hydrogen Bond Donors 2

Number of N-H or O-H bonds,

influencing binding

interactions.

Hydrogen Bond Acceptors 5

Number of N or O atoms,

crucial for molecular

recognition.

pKa (most acidic) 13.5

Predicts the ionization state of

the molecule at physiological

pH.

pKa (most basic) 2.1

Predicts the ionization state of

the molecule at physiological

pH.

Table 1: Predicted Physicochemical Properties of N2,N4-Bis(2-methoxyethyl)-2,4-
pyridinedicarboxamide.

Hypothetical Synthesis Protocol
The synthesis of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide can be envisioned

through the amidation of a suitable pyridine-2,4-dicarboxylic acid derivative with 2-
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methoxyethylamine. A common and effective method for amide bond formation is the use of a

coupling agent.

Reaction Scheme:

Pyridine-2,4-dicarboxylic acid is first converted to its more reactive acid chloride derivative

using a chlorinating agent like thionyl chloride (SOCl₂). The resulting pyridine-2,4-dicarbonyl

dichloride is then reacted with an excess of 2-methoxyethylamine to yield the desired product.

Step-by-Step Methodology:

Activation of Carboxylic Acid: To a solution of pyridine-2,4-dicarboxylic acid (1 equivalent) in

anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add

oxalyl chloride (2.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas

ceases and the reaction mixture becomes a clear solution. The solvent and excess oxalyl

chloride are then removed under reduced pressure to yield the crude pyridine-2,4-dicarbonyl

dichloride.

Amidation: Dissolve the crude pyridine-2,4-dicarbonyl dichloride in anhydrous DCM and cool

the solution to 0 °C in an ice bath. In a separate flask, dissolve 2-methoxyethylamine (2.5

equivalents) and a non-nucleophilic base such as triethylamine (TEA) or

diisopropylethylamine (DIPEA) (3 equivalents) in anhydrous DCM. Add the amine solution

dropwise to the cooled acid chloride solution with vigorous stirring. Allow the reaction to

warm to room temperature and stir for an additional 12-18 hours.

Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer

Chromatography or LC-MS), quench the reaction by adding water. Separate the organic

layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate,

water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to

afford the pure N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.

Characterization Methodologies
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Following synthesis and purification, a comprehensive characterization is essential to confirm

the identity, purity, and structure of the compound. The following analytical techniques are

standard for the characterization of novel organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To determine the number and environment of protons, confirming the presence of

the methoxyethyl and pyridine moieties.

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and

carbons and confirm the overall structure.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the

molecule and confirm its elemental composition. This is a crucial step for verifying the

molecular formula.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compound. A single, sharp peak in the chromatogram is indicative of a pure substance.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the

amide C=O stretch (typically around 1650 cm⁻¹) and N-H bonds.

Melting Point Determination: To determine the melting point range of the solid compound,

which is a physical constant that can be used as an indicator of purity.

Visualizations
The following diagrams illustrate the proposed experimental workflow and a general context for

the application of such a compound in drug discovery.
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Caption: Synthesis and characterization workflow for N2,N4-Bis(2-methoxyethyl)-2,4-
pyridinedicarboxamide.
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Caption: A generalized workflow for the drug discovery and development process.
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To cite this document: BenchChem. [N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide:
A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675425#physicochemical-properties-of-n2-n4-bis-2-
methoxyethyl-2-4-pyridinedicarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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